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Compound Focus: Alrizomadlin

CAS No.: 1818393-16-6

Cat. No.: S516659

Efficacy and Safety Profile Comparison

Feature Alrizomadlin (APG-115) Brigimadlin (Bl 907828)

Latest Trial Phase Il (data presented at ASCO Phase la/lb (data published 2023-2024) [2]

Phase 2025) [1] [3]

Administration Oral, every other day for 21 days, Oral, once every 3 weeks or on days 1 & 8
then 7 days off [4] of a 28-day cycle [2] [3]

Key Efficacy Data | - ACC (Monotherapy): ORR 16.7%, DCR 100% (n=12) [1]
y y Py

e MPNST/BTCILPS (Combo): ORR 16.7% in BTC & LPS, durable responses in MPNST [1]

e LPS (Phase I): DCR 100% in MDM2-amp/TP53-wt patients (n=8) [4] | - Solid Tumors (Phase la):
ORR 11.1%, DCR 74.1% (n=54) [3]

e Liposarcoma: DCR 100% in WDLPS, 75% in DDLPS [3]

e BTC (Subset): ORR 50% (6/12 patients; 2 monotherapy, 4 combo) [2] | | Common TRAEsS |
Thrombocytopenia, neutropenia, anemia, lymphocytopenia [4] | Nausea, vomiting, thrombocytopenia,
neutropenia [3] | | Notable Grade 3/4 TRAEs | Thrombocytopenia (33.3%), lymphocytopenia
(33.3%), neutropenia (23.8%), anemia (23.8%) [4] | Thrombocytopenia (25.9%), neutropenia (24.1%)
(3] |

Mechanism of Action and Experimental Protocols
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MDM?2 inhibitors share a common core mechanism: they disrupt the interaction between the MDM?2 protein
and the tumor suppressor p53 protein. In many cancers, the p53 pathway is inactivated, often because
MDM?2 binds to p53 and promotes its degradation. By blocking this interaction with small-molecule
inhibitors, p53 is stabilized and activated, leading to cell cycle arrest and apoptosis (programmed cell death)

in tumor cells [5].

The clinical trials for both inhibitors followed similar rigorous designs:

o Trial Design: Both were open-label, Phase | dose-escalation studies for patients with advanced solid
tumors that had progressed on standard treatments [4] [3].

o Patient Selection: A key inclusion criterion was the presence of wild-type TP53 status. MDM2
amplification status was also assessed, as this is a predictive biomarker for response [4] [2].

e Endpoints: Primary endpoints focused on safety, defining the Maximum Tolerated Dose (MTD) and
Recommended Phase Il Dose (RP2D). Secondary endpoints included pharmacokinetics,
pharmacodynamics (such as measurement of plasma macrophage inhibitory cytokine-1/GDF15 as
proof of p53 pathway activation [4] [3]), and preliminary antitumor activity using RECIST 1.1 criteria
[4].

e Dosing Regimen: The schedules were optimized to manage toxicity while maintaining efficacy.
Alrizomadlin uses a more frequent but lower "every other day" schedule, while brigimadlin is tested
in both once-every-3-weeks and twice-a-month regimens [4] [3].

The diagram below illustrates the shared therapeutic pathway and clinical development workflow for these

inhibitors.
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Key Insights for Researchers

e Tumor Type Focus: The most compelling efficacy data for both compounds is in well-differentiated
and dedifferentiated liposarcoma (WDLPS/DDLPS), where MDM2 amplification is a defining feature [4]
[3]. Alrizomadlin also shows promise in adenoid cystic carcinoma (ACC) [1], while brigimadlin has
demonstrated activity in biliary tract cancer (BTC) [2].

e Combination Potential: Alrizomadlin is being actively explored in combination with PD-1 inhibitors
(e.g., toripalimab), with early data suggesting synergistic effects that can reverse immunotherapy
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resistance in some tumors [4] [1]. This represents a significant direction for the field.

o Safety Management: Both drugs cause on-target hematological toxicities (thrombocytopenia,
neutropenia). However, these are generally manageable with dose adjustments and supportive care,
and they serve as a pharmacodynamic marker of p53 pathway activation [4] [3].

In conclusion, while head-to-head comparisons are not available, both alrizomadlin and brigimadlin are
valuable assets in the MDM?2 inhibitor class. Your choice for further research or development may depend on

the specific tumor of interest and the strategic value of their respective combination therapy data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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